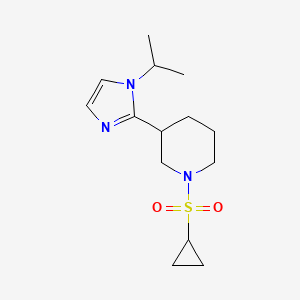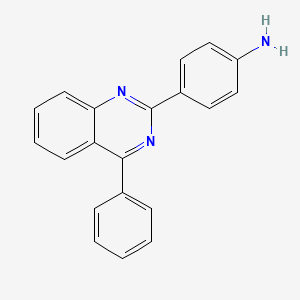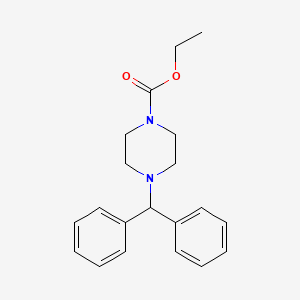
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CSP-1103, is a compound that has gained interest in scientific research due to its potential pharmacological properties. CSP-1103 belongs to the class of piperidine compounds and has a molecular weight of 324.47 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is thought to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain. Studies have also shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its potential therapeutic use for various medical conditions. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction, making it a safer alternative to other drugs with similar pharmacological properties. One limitation of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine research include further investigation of its mechanism of action, as well as its potential therapeutic uses for various medical conditions. Additionally, studies could be conducted to evaluate the safety and efficacy of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials. Further research could also explore the potential of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can be synthesized using a multi-step process that involves the reaction of cyclopropylsulfonyl chloride with 1-isopropyl-1H-imidazole-2-amine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)guanidine. This intermediate compound is then reacted with piperidine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.
Aplicaciones Científicas De Investigación
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been studied for its potential use as a therapeutic agent for various medical conditions, including epilepsy, neuropathic pain, and anxiety. Studies have shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-3-(1-propan-2-ylimidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)17-9-7-15-14(17)12-4-3-8-16(10-12)20(18,19)13-5-6-13/h7,9,11-13H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYDYKPDFKQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)


![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)